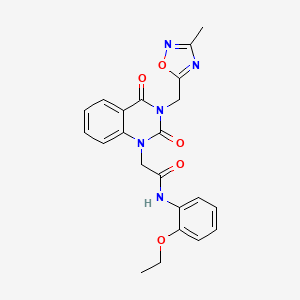

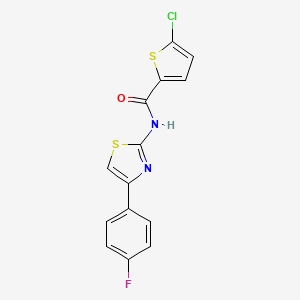

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate, commonly known as MTAP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MTAP is a piperidine-based compound that has been synthesized through a multi-step process.

Applications De Recherche Scientifique

Synthesis Techniques and Catalysis

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a compound that has been explored in various synthesis techniques, particularly in the context of oxindole synthesis. The compound has been studied for its role in palladium-catalyzed C-H functionalization, which is a critical method in medicinal chemistry synthesis. This process is important for creating complex molecules with potential pharmacological applications, and it often employs Buchwald's and Hartwig's methodologies. These techniques are crucial for the efficient synthesis of serine palmitoyl transferase enzyme inhibitors, which have significant implications in medicinal chemistry (J. Magano, E. J. Kiser, R. J. Shine, & Michael H. Chen, 2014).

Electrochemical Properties and Cardiovascular Applications

Research has also delved into the electrochemical properties and cardiovascular activity of compounds related to this compound. Specifically, the synthesis and study of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which are obtained through methylation processes involving piperidine, have been reported. These compounds exhibit significant cardiovascular activity and electrochemical oxidation properties, offering insights into their potential therapeutic applications (A. Krauze, L. Baumane, L. Sīle, L. Chernova, M. Vilums, R. Vitolina, G. Duburs, & J. Stradiņš, 2004).

Structural and Molecular Studies

The crystal and molecular structure of compounds similar to this compound have been analyzed, revealing the importance of hydrogen bonding and C-H…π interactions in stabilizing these molecules. Such structural analyses are pivotal for understanding the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Studies like these contribute to the drug discovery process by providing crucial information on the molecular frameworks that favor biological activity (I. Khan, Aliya Ibrar, B. Lal, A. A. Altaf, & J. White, 2013).

Asymmetric Synthesis and Biological Interest

Asymmetric synthesis of related compounds, starting from Baylis–Hillman adducts, showcases the intricate methodologies developed to obtain biologically active piperidines. These synthesis pathways emphasize stereochemical control and chemoselective transformations, which are crucial for producing compounds with desired biological activities. Such research underscores the continuous efforts to develop novel therapeutics through sophisticated chemical synthesis techniques (Mateo M Salgado, Alejandro Manchado, Carlos T. Nieto, D. Díez, & N. Garrido, 2019).

Mécanisme D'action

Target of Action

The primary targets of “Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate” are currently unknown. This compound belongs to the class of organic compounds known as heteroaromatic compounds . These compounds contain an aromatic ring where a carbon atom is linked to a hetero atom

Mode of Action

It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

Thiophene derivatives have shown a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Result of Action

Molecules with the thiophene ring system have exhibited many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propriétés

IUPAC Name |

methyl 4-[[(2-thiophen-2-ylacetyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-19-14(18)16-6-4-11(5-7-16)10-15-13(17)9-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEGYPIVGWNAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)

![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)

![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2856917.png)

![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2856918.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)

![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2856929.png)